molecular formula C22H26Cl2N2O3 B2436302 2-(2,4-dichlorophenoxy)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide CAS No. 953971-74-9

2-(2,4-dichlorophenoxy)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide

Cat. No.: B2436302
CAS No.: 953971-74-9
M. Wt: 437.36
InChI Key: MNZYOPXVPUYDNB-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide is a complex organic compound with a diverse range of applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenoxy group, a phenylmorpholino group, and an acetamide group. Its chemical properties make it a valuable substance for research and industrial purposes.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26Cl2N2O3/c23-18-8-9-20(19(24)14-18)29-16-22(27)25-10-4-5-11-26-12-13-28-21(15-26)17-6-2-1-3-7-17/h1-3,6-9,14,21H,4-5,10-13,15-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZYOPXVPUYDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide typically involves multiple steps, starting with the preparation of the dichlorophenoxy and phenylmorpholino intermediates. These intermediates are then coupled through a series of reactions to form the final compound. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques helps in maintaining the consistency and quality of the product. The industrial methods also focus on optimizing the reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A simpler compound with similar structural features but different applications.

    N-(4-(2-phenylmorpholino)butyl)acetamide: Lacks the dichlorophenoxy group, resulting in different chemical properties and uses.

Uniqueness

2-(2,4-dichlorophenoxy)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide , often referred to as a phenoxy derivative, is a synthetic molecule that has garnered attention for its potential biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

Molecular Formula : C21H24Cl2N2O3
Molecular Weight : 423.33 g/mol
Purity : Typically around 95%

The compound features a dichlorophenoxy group and a morpholine moiety, which are significant for its biological interactions. The presence of these functional groups suggests potential engagement with various biological targets, particularly receptors involved in neurotransmission and pain modulation.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Receptor Interaction : The morpholine ring enhances binding affinity to specific receptors, influencing pathways related to pain modulation and neuroprotection.
  • Potential Therapeutic Applications : The compound may exhibit efficacy in treating conditions related to inflammation, pain, and possibly neurodegenerative diseases.

Research indicates that the compound interacts with various molecular pathways:

  • Modulation of Neurotransmitter Receptors : It is believed to influence the activity of neurotransmitter receptors, which could lead to analgesic effects.
  • Impact on Cellular Metabolism : Similar compounds have shown the ability to affect mitochondrial function and cellular metabolism, suggesting a possible role in energy modulation within cells .

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds or derivatives:

  • Study on Mitochondrial Function : A study examining the effects of related dichlorophenoxy compounds on rat liver mitochondria indicated that these compounds could disrupt mitochondrial membrane integrity and ATP levels in a concentration-dependent manner. This suggests that similar mechanisms may be applicable to our compound of interest .
  • Anticancer Activity : Preliminary investigations into the anticancer properties of structurally related compounds have shown promising results against various cancer cell lines. For instance, compounds with similar scaffolds demonstrated significant cytotoxicity against breast cancer (MDA-MB-231) and colon cancer (Caco-2) cell lines .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Neurotransmitter ModulationPotential analgesic effects observed in vitro
Mitochondrial IntegrityDisruption noted at higher concentrations
Anticancer ActivitySignificant cytotoxicity against cancer lines

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 2-(2,4-dichlorophenoxy)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide?

  • Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions and amide coupling. For example:

Phenoxy Acetate Formation : React 2,4-dichlorophenol with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in acetone) to form 2-(2,4-dichlorophenoxy)acetyl chloride.

Amide Coupling : Combine the intermediate with 4-(2-phenylmorpholin-4-yl)butylamine in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours.

  • Key Considerations : Monitor reaction progress via TLC or HPLC, and purify via column chromatography using gradients of ethyl acetate/hexane .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1^1H and 13^{13}C NMR to verify substituent positions (e.g., morpholine protons at δ 3.5–4.0 ppm, dichlorophenoxy aromatic protons at δ 6.8–7.2 ppm) .
  • IR : Confirm amide C=O stretch (~1650 cm⁻¹) and morpholine C-O-C bands (~1100 cm⁻¹) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₂₄H₂₅Cl₂N₂O₃, calculated m/z 479.12) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) influence biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:

  • Comparative Analysis : Replace the 2-phenylmorpholine group with other heterocycles (e.g., piperazine) and test antimicrobial activity using broth microdilution assays.
  • Key Findings : For similar acetamides, electron-withdrawing groups (e.g., -Cl) on the phenoxy ring enhance anticancer activity (IC₅₀ reduction by 40–60% vs. -OCH₃ analogs) .

Q. How can computational modeling predict target interactions for this compound?

  • Methodological Answer : Perform molecular docking using software like AutoDock Vina:

  • Target Selection : Prioritize kinases (e.g., EGFR) based on structural homology to related acetamides.
  • Validation : Compare docking scores (e.g., binding energy ≤ -8.5 kcal/mol) with experimental IC₅₀ values from kinase inhibition assays .

Q. How can discrepancies in reported biological activity data be resolved?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across studies using standardized assays (e.g., MTT for cytotoxicity).
  • Control Variables : Account for differences in cell lines (e.g., HeLa vs. MCF-7) and solvent systems (DMSO concentration ≤ 0.1%).
  • Example : Inconsistent IC₅₀ values (5–20 μM) for similar compounds may arise from variations in mitochondrial reductase activity across cell types .

Q. What methodologies assess the compound’s pharmacokinetic properties (ADME)?

  • Methodological Answer :

  • Absorption : Use Caco-2 cell monolayers to measure apparent permeability (Papp > 1 × 10⁻⁶ cm/s indicates high absorption).
  • Metabolism : Incubate with human liver microsomes (HLM) and quantify metabolites via LC-MS/MS.
  • Elimination : Calculate hepatic clearance using intrinsic clearance (Clint) data from HLM assays .

Key Considerations for Researchers

  • Stability : Evaluate photodegradation under ICH guidelines (e.g., 1.2 million lux-hours) and acidic/basic hydrolysis (pH 1–13) .
  • Toxicity Screening : Use zebrafish embryos (FET assay) for acute toxicity (LC₅₀) and genotoxicity (Comet assay) .

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